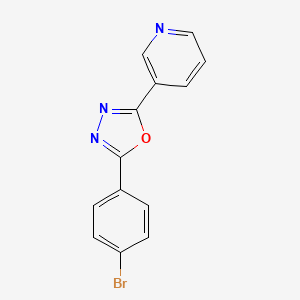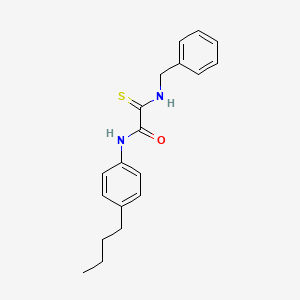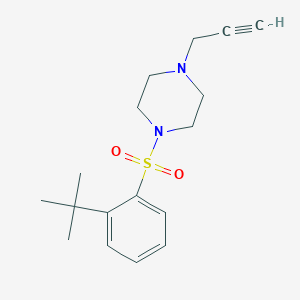
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole” were not found, there are general methods for synthesizing similar compounds. For instance, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid involves selective bromination of 2-methyl-2-phenylpropanoic acid . Another method involves the reaction of 4-bromoaniline with 2,4-pentanedione in ethanol .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has explored the potential of oxadiazole derivatives as anticancer agents. One study focused on the synthesis and evaluation of a series of 1,3,4-oxadiazoles, highlighting their promising anticancer activities. The structural analysis of these compounds indicated the importance of the oxadiazole ring and its substituents in determining biological activity, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs), offering improvements in device efficiency and performance. Studies have synthesized various oxadiazole compounds, demonstrating their effectiveness as electron-transporting materials with excellent external quantum efficiencies and reduced driving voltages. These materials contribute significantly to the advancement of OLED technology, providing insights into the relationships between molecular structure and photophysical properties (Shih et al., 2015).
Oxygen Sensing and Photophysical Properties
The synthesis of oxadiazole-based compounds and their corresponding Re(I) complexes has opened new avenues for oxygen sensing applications. These studies have highlighted the compounds' sensitivity towards oxygen, with certain Re(I) complexes displaying notable oxygen-sensing performance. The presence of a heavy atom like bromine in the ligand structure has been found to significantly enhance the photophysical properties of these complexes, indicating their potential in developing advanced oxygen-sensing materials (Pu et al., 2013).
Insecticidal Activity
Research into oxadiazole derivatives has also extended to their insecticidal properties. Synthesis of anthranilic diamides analogs containing oxadiazole rings has demonstrated effective larvicidal activities against various pests. These findings suggest that the structure-activity relationship (SAR) of oxadiazole derivatives can be optimized for enhanced insecticidal efficacy, providing a foundation for the development of new agricultural chemicals (Li et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUAIXZGXPOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320239 |
Source


|
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
327049-76-3 |
Source


|
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)








![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)
